molecular formula C26H23N3O5S2 B14982247 methyl 2-[({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B14982247
M. Wt: 521.6 g/mol
InChI Key: IIHFBMIJFXCIOM-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of the imidazole ring, sulfonylation, and esterification. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl or imidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and imidazole groups play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and imidazole-containing molecules. Examples include:

    BENZENESULFONYL-IMIDAZOLE: A simpler analog with similar structural features.

    METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(PHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE: A closely related compound with a phenyl group instead of a methylphenyl group.

Uniqueness

METHYL 2-(2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H23N3O5S2

Molecular Weight

521.6 g/mol

IUPAC Name

methyl 2-[[2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C26H23N3O5S2/c1-17-12-14-18(15-13-17)23-28-24(25(29-23)36(32,33)19-8-4-3-5-9-19)35-16-22(30)27-21-11-7-6-10-20(21)26(31)34-2/h3-15H,16H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

IIHFBMIJFXCIOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4C(=O)OC

Origin of Product

United States

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